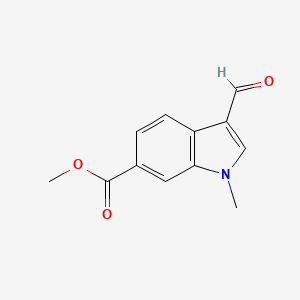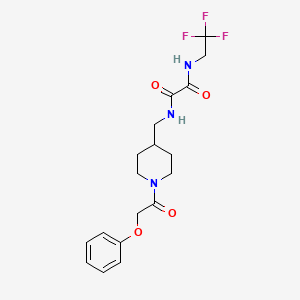
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C18H22F3N3O4 and its molecular weight is 401.386. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic Activity
The phenoxy acetamide derivative has been investigated for its potential analgesic properties. A series of N-phenylacetamide sulphonamides were synthesized, and among them, certain compounds exhibited analgesic activity comparable or superior to paracetamol . This suggests that our compound of interest could be explored further for its pain-relieving effects.
Anti-fibrotic Activity
Compounds with a pyrimidine moiety, which is structurally related to the compound , have shown anti-fibrotic activities . This indicates that “N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide” could be a candidate for developing novel anti-fibrotic drugs, potentially inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium.
Antihistamine Drug Synthesis
The compound’s structure is reminiscent of intermediates used in the synthesis of antihistamine drugs like Bilastine . Bilastine is used for treating allergic rhinoconjunctivitis and urticaria, indicating that our compound could be involved in the synthesis or improvement of antihistamine medications.
Pharmacological Applications in Piperidine Derivatives
Piperidine derivatives, which include the core structure of our compound, are present in more than twenty classes of pharmaceuticals . The compound could be used in the synthesis of various biologically active piperidines, which are significant in drug design.
Medicinal Chemistry and Drug Discovery
The compound could play a role in medicinal chemistry, particularly in the design and development of new pharmaceutical compounds. It could be used to study the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .
Computational Chemistry Applications
In computational chemistry, the compound could be used to model interactions with biological targets, helping to predict the efficacy and safety of potential drug candidates before they are synthesized .
Chemical Biology Research
As a part of chemical biology, the compound could be employed in the construction of novel heterocyclic compound libraries with potential biological activities, aiding in the discovery of new pharmacological agents .
Organic Synthesis and Functionalization
The compound could be utilized in organic synthesis, particularly in the functionalization of piperidine derivatives, which are crucial building blocks in the pharmaceutical industry .
Propriétés
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4/c19-18(20,21)12-23-17(27)16(26)22-10-13-6-8-24(9-7-13)15(25)11-28-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWCZHLVODSILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2898715.png)
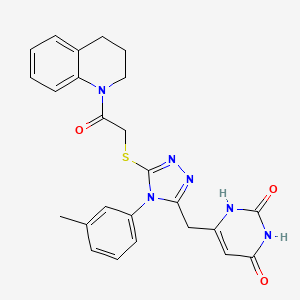
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2898717.png)
![1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2898718.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2898719.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2898720.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2898724.png)
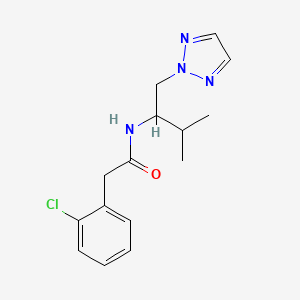
![(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2898730.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)
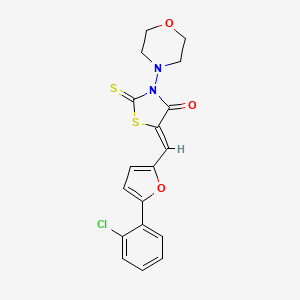
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2898735.png)
